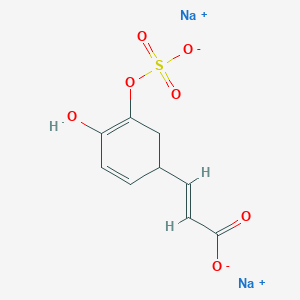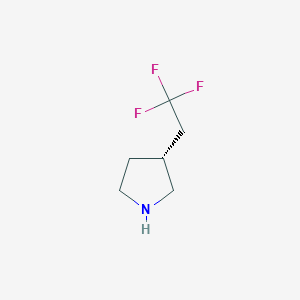
(R)-3-(2,2,2-trifluoroethyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-(2,2,2-trifluoroethyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a trifluoroethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2,2,2-trifluoroethyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of pyrrolidine with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine, allowing it to attack the electrophilic carbon in the trifluoroethyl bromide.
Industrial Production Methods
In an industrial setting, the production of ®-3-(2,2,2-trifluoroethyl)pyrrolidine may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high enantiomeric purity and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-(2,2,2-trifluoroethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group, where nucleophiles such as amines or thiols replace the trifluoroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: N-oxides of ®-3-(2,2,2-trifluoroethyl)pyrrolidine.
Reduction: Reduced derivatives with hydrogenated pyrrolidine rings.
Substitution: Compounds with nucleophilic groups replacing the trifluoroethyl group.
Wissenschaftliche Forschungsanwendungen
®-3-(2,2,2-trifluoroethyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which ®-3-(2,2,2-trifluoroethyl)pyrrolidine exerts its effects depends on its interaction with molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity for its targets, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-3-(2,2,2-trifluoroethyl)pyrrolidine: The enantiomer of the compound with different stereochemistry.
3-(2,2,2-trifluoroethyl)pyrrolidine: Without specific stereochemistry.
N-ethylpyrrolidine: A similar compound with an ethyl group instead of a trifluoroethyl group.
Uniqueness
®-3-(2,2,2-trifluoroethyl)pyrrolidine is unique due to its chiral nature and the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties. These features make it valuable in applications requiring high specificity and selectivity.
Eigenschaften
Molekularformel |
C6H10F3N |
|---|---|
Molekulargewicht |
153.15 g/mol |
IUPAC-Name |
(3R)-3-(2,2,2-trifluoroethyl)pyrrolidine |
InChI |
InChI=1S/C6H10F3N/c7-6(8,9)3-5-1-2-10-4-5/h5,10H,1-4H2/t5-/m1/s1 |
InChI-Schlüssel |
PTXOIRIEXVHPML-RXMQYKEDSA-N |
Isomerische SMILES |
C1CNC[C@H]1CC(F)(F)F |
Kanonische SMILES |
C1CNCC1CC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


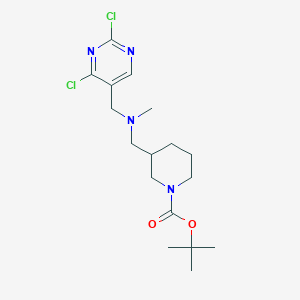

![(1R,4S,6S)-2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B12843979.png)
![10-(Hydroxymethyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B12843984.png)
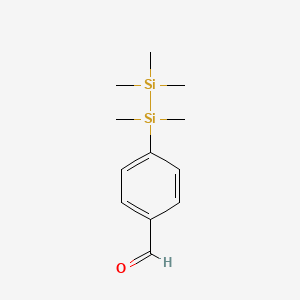
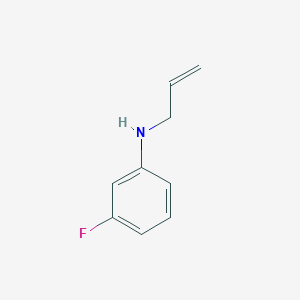
![[(1R,3S,8S,10R)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate](/img/structure/B12843990.png)
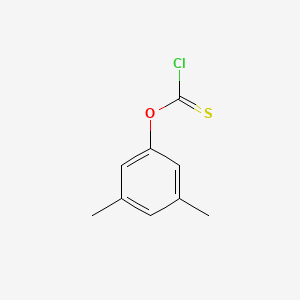
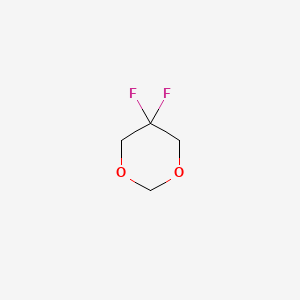
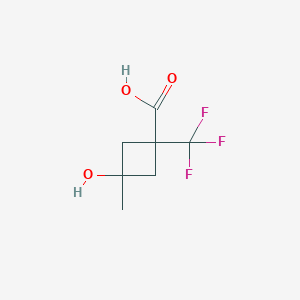

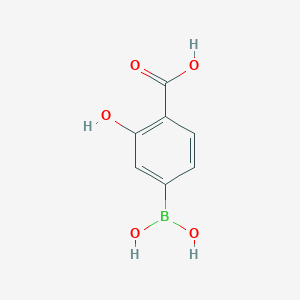
![4-Amino-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12844040.png)
